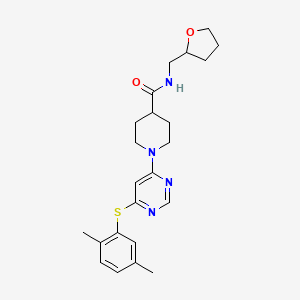
1-(6-((2,5-dimethylphenyl)thio)pyrimidin-4-yl)-N-((tetrahydrofuran-2-yl)methyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-((2,5-dimethylphenyl)thio)pyrimidin-4-yl)-N-((tetrahydrofuran-2-yl)methyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C23H30N4O2S and its molecular weight is 426.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(6-((2,5-dimethylphenyl)thio)pyrimidin-4-yl)-N-((tetrahydrofuran-2-yl)methyl)piperidine-4-carboxamide is a complex organic compound that has garnered attention in pharmacological research due to its unique structural features and potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a piperidine ring, a pyrimidine moiety, and a thioether linkage with a dimethylphenyl substituent. Its molecular formula is C24H30N4OS with a molecular weight of approximately 430.6 g/mol. The presence of both nitrogen-containing heterocycles suggests potential pharmacological activity, particularly in areas such as oncology and neurology.
| Property | Value |
|---|---|
| Molecular Formula | C24H30N4OS |
| Molecular Weight | 430.6 g/mol |
| CAS Number | 1251688-23-9 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit various enzymes involved in cellular signaling pathways. For instance, studies suggest that this compound may inhibit matrix metalloproteinases (MMPs), which play a crucial role in cancer metastasis and tissue remodeling .
- Receptor Modulation : The dual nitrogen-containing rings may allow for interaction with neurotransmitter receptors, potentially influencing central nervous system (CNS) activities.
- Anticancer Activity : Preliminary studies indicate that compounds with similar structural motifs exhibit significant anticancer properties, particularly against triple-negative breast cancer (TNBC) cell lines . The compound's selectivity for cancer cells over normal cells suggests a favorable therapeutic index.
Biological Activity Data
Research has shown various biological activities associated with this compound:
| Activity | Effect | IC50 Value |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | 0.126 μM (MDA-MB-231) |
| MMP Inhibition | Significant inhibition of MMP-2 and MMP-9 | Not specified |
| CNS Activity | Potential modulation of neurotransmitter receptors | Not specified |
Case Studies
- Anticancer Efficacy : A study investigated the effects of the compound on MDA-MB-231 TNBC cells, revealing a potent inhibitory effect on cell proliferation with an IC50 value of 0.126 μM. The compound also inhibited lung metastasis more effectively than established therapies like TAE226 .
- Safety Profile : In toxicity assessments conducted on Kunming mice, the compound did not exhibit acute toxicity at doses up to 2000 mg/kg, indicating a favorable safety profile for further development .
- Pharmacokinetics : The pharmacokinetic profile showed an oral bioavailability of 31.8% with an elimination clearance rate of 82.7 mL/h/kg after intravenous administration . This data suggests that the compound may have suitable pharmacokinetic properties for therapeutic use.
Propiedades
IUPAC Name |
1-[6-(2,5-dimethylphenyl)sulfanylpyrimidin-4-yl]-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O2S/c1-16-5-6-17(2)20(12-16)30-22-13-21(25-15-26-22)27-9-7-18(8-10-27)23(28)24-14-19-4-3-11-29-19/h5-6,12-13,15,18-19H,3-4,7-11,14H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHUREYKDJKUHEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)SC2=NC=NC(=C2)N3CCC(CC3)C(=O)NCC4CCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













